

5-Chloroquinolin-2-amine: A Comprehensive Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 5-Chloroquinolin-2-amine

Cat. No.: B1602155

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Abstract

This technical guide provides an in-depth exploration of **5-Chloroquinolin-2-amine**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, synthesis methodologies, characteristic reactivity, and highlights its significant role as a scaffold in the development of therapeutic agents. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Strategic Importance of 5-Chloroquinolin-2-amine

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.^[1] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. **5-Chloroquinolin-2-amine**, with its distinct arrangement of a nucleophilic amino group at the 2-position and an electron-withdrawing chloro group on the benzo-fused ring, presents a unique and versatile platform for chemical diversification.^[2]

The presence of the 2-amino group provides a convenient handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cyclization

reactions to construct more complex heterocyclic systems.[3] Concurrently, the 5-chloro substituent not only influences the overall electronic nature of the quinoline ring but also serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[4] This dual functionality makes **5-Chloroquinolin-2-amine** a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realms of oncology and infectious diseases.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of **5-Chloroquinolin-2-amine** is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Structural and General Properties

Property	Value	Source
CAS Number	68050-37-3	[5]
Molecular Formula	C ₉ H ₇ ClN ₂	[5]
Molecular Weight	178.62 g/mol	[5]
Appearance	Light yellow needle-like crystals	[6]
Solubility	Insoluble in water, soluble in ethanol and ether	[6]
Melting Point	87 °C	[6]

Spectroscopic Data

Note: Experimental spectroscopic data for **5-Chloroquinolin-2-amine** is not widely available in the public domain. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **5-Chloroquinolin-2-amine** is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system. The protons on the

pyridine ring (H3 and H4) and the benzene ring (H6, H7, and H8) will exhibit characteristic chemical shifts and coupling patterns. The amino group protons (NH₂) will likely appear as a broad singlet.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms. The carbon bearing the amino group (C2) is expected to be significantly shielded, while the carbon attached to the chlorine atom (C5) will be deshielded.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in **5-Chloroquinolin-2-amine**.

Wavenumber (cm ⁻¹)	Vibration
3400-3200	N-H stretching (primary amine)
1620-1580	C=N and C=C stretching (quinoline ring)
1500-1400	Aromatic C=C stretching
850-750	C-Cl stretching

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-Chloroquinolin-2-amine** would be expected to show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. An isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak would be characteristic of the presence of a single chlorine atom.

Synthesis of 5-Chloroquinolin-2-amine

While a specific, detailed experimental protocol for the synthesis of **5-Chloroquinolin-2-amine** is not readily available in the reviewed literature, established methods for quinoline synthesis

can be logically adapted. The Friedländer and Combes syntheses are two classical and versatile approaches.

Proposed Synthetic Route: Modified Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.^{[4][7][8][9]} A plausible route to **5-Chloroquinolin-2-amine** could involve the reaction of 2-amino-5-chlorobenzaldehyde with a suitable C2-synthon that provides the 2-amino functionality. A domino nitro reduction-Friedländer heterocyclization offers a practical alternative, starting from the more readily available 2-nitrobenzaldehyde derivative.^[10]

Protocol 1: Proposed Synthesis of **5-Chloroquinolin-2-amine** via a Modified Friedländer Approach

Step 1: Synthesis of 2-Amino-5-chlorobenzaldehyde

This intermediate can be prepared from 5-chloro-2-nitrobenzaldehyde through a standard reduction protocol.

- To a solution of 5-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of acetic acid.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-chlorobenzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclization to form **5-Chloroquinolin-2-amine**

The cyclization of 2-amino-5-chlorobenzaldehyde with a suitable reagent to introduce the 2-amino group is the key step. One potential approach involves the use of a protected

aminoacetaldehyde equivalent followed by deprotection. A more direct, though less documented, approach might involve reaction with a reagent like cyanamide under acidic or basic conditions.

Note: This proposed protocol is based on established chemical principles and requires experimental validation and optimization.

Alternative Synthetic Strategy: Combes Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β -diketone.^{[2][11][12][13]} For the synthesis of **5-Chloroquinolin-2-amine**, a potential route could involve the reaction of 3-chloroaniline with a β -dicarbonyl compound that incorporates the 2-amino functionality or a precursor.

Reactivity and Synthetic Applications

5-Chloroquinolin-2-amine is a bifunctional building block, and its reactivity is dictated by the interplay of the amino and chloro substituents.

Reactions at the 2-Amino Group

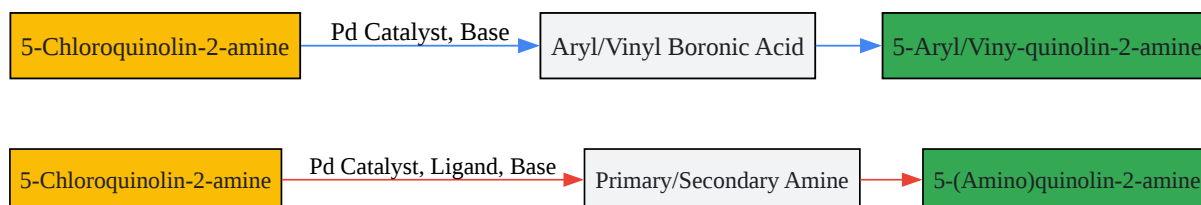
The 2-amino group is a versatile handle for further functionalization. It readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. It can also be alkylated or used as a nucleophile in substitution reactions.

Reactions at the 5-Chloro Position: Cross-Coupling Reactions

The chlorine atom at the 5-position is amenable to displacement via transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline core and a variety of aryl or vinyl boronic acids or esters. This reaction is typically catalyzed by a palladium complex in the presence of a base.



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